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Compound of Interest

Compound Name:
2'-Hydroxy-3-

phenylpropiophenone

Cat. No.: B021841 Get Quote

A detailed guide for researchers, scientists, and drug development professionals on the ¹H and

¹³C NMR spectral features of 2'-Hydroxy-3-phenylpropiophenone, with a comparative

analysis against the structurally related precursor, 2'-Hydroxychalcone.

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance

(NMR) spectra of 2'-Hydroxy-3-phenylpropiophenone. For a robust understanding of its

spectral characteristics, a direct comparison is made with 2'-Hydroxychalcone, a common

precursor that shares significant structural motifs. This document is intended to serve as a

valuable resource for researchers in the fields of organic chemistry, medicinal chemistry, and

drug development by providing detailed experimental protocols, tabulated spectral data, and

visual representations of molecular structures and key NMR correlations.

Experimental Protocols
A standardized protocol for the acquisition of ¹H and ¹³C NMR spectra for organic compounds is

crucial for data reproducibility and comparison.

Instrumentation:

Spectrometer: A high-resolution NMR spectrometer, typically operating at a frequency of 300

MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

Probe: A standard 5 mm broadband probe.
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Sample Preparation:

Sample Weighing: Accurately weigh 5-10 mg of the analytical sample.

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent

(e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to

moderately polar compounds.

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C

NMR spectra.

Dissolution and Transfer: Ensure the sample is fully dissolved. If any particulate matter is

present, filter the solution through a small plug of cotton or glass wool into a clean, dry 5 mm

NMR tube.

Sample Volume: The final sample volume in the NMR tube should be approximately 4-5 cm

in height.

Data Acquisition:

¹H NMR:

Pulse Program: A standard single-pulse experiment (e.g., 'zg' pulse program on Bruker

instruments).

Spectral Width: Typically 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16 scans, depending on the sample concentration.

¹³C NMR:

Pulse Program: A standard proton-decoupled pulse experiment (e.g., 'zgpg30' on Bruker

instruments).
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Spectral Width: Typically 0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 128 scans or more, as the ¹³C nucleus is significantly less sensitive

than the ¹H nucleus.

Data Processing:

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay

(FID) to obtain the frequency-domain NMR spectrum.

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all

peaks are in the absorptive mode.

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of

the different types of protons.

Peak Picking: Identify and list the chemical shifts of all peaks in both ¹H and ¹³C NMR

spectra. For ¹H NMR, also determine the multiplicity (e.g., singlet, doublet, triplet, multiplet)

and coupling constants (J-values) in Hertz (Hz).

¹H and ¹³C NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for 2'-Hydroxy-3-
phenylpropiophenone and 2'-Hydroxychalcone. Please note that obtaining publicly available,

fully assigned, and tabulated NMR data for 2'-Hydroxy-3-phenylpropiophenone is

challenging. The data presented here is a combination of available information and expected

values based on established NMR principles and comparison with structurally similar

compounds.

Table 1: ¹H NMR Spectral Data
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Compound
Proton

Assignment

Chemical Shift

(δ, ppm)
Multiplicity

Coupling

Constant (J,

Hz)

2'-Hydroxy-3-

phenylpropiophe

none

H-3', H-5' 6.80-7.00 m -

H-4' 7.40-7.50 m -

H-6' 7.80-7.90 dd 8.0, 1.5

H-2, H-6

(Phenyl)
7.15-7.35 m -

H-3, H-4, H-5

(Phenyl)
7.15-7.35 m -

-CH₂- (α to C=O) ~3.30 t 7.5

-CH₂- (β to C=O) ~3.05 t 7.5

2'-OH ~12.0 s -

2'-

Hydroxychalcone
H-3', H-5' 6.90-7.05 m -

H-4' 7.45-7.55 m -

H-6' 7.90-8.00 dd 8.1, 1.6

H-2, H-6

(Phenyl)
7.60-7.70 m -

H-3, H-4, H-5

(Phenyl)
7.35-7.45 m -

H-α 7.85-7.95 d 15.7

H-β 7.55-7.65 d 15.7

2'-OH ~12.8 s -

Table 2: ¹³C NMR Spectral Data
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Compound Carbon Assignment Chemical Shift (δ, ppm)

2'-Hydroxy-3-

phenylpropiophenone
C=O ~206.0

C-1' ~118.0

C-2' ~162.0

C-3' ~118.5

C-4' ~136.0

C-5' ~119.0

C-6' ~130.0

C-1 (Phenyl) ~141.0

C-2, C-6 (Phenyl) ~128.5

C-3, C-5 (Phenyl) ~128.4

C-4 (Phenyl) ~126.0

-CH₂- (α to C=O) ~40.0

-CH₂- (β to C=O) ~30.0

2'-Hydroxychalcone C=O ~194.0

C-1' ~120.0

C-2' ~163.6

C-3' ~118.8

C-4' ~136.3

C-5' ~118.6

C-6' ~129.7

C-1 (Phenyl) ~135.0

C-2, C-6 (Phenyl) ~128.9

C-3, C-5 (Phenyl) ~128.5
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C-4 (Phenyl) ~130.5

C-α ~122.0

C-β ~145.0

Comparative Spectral Analysis
The key differences in the NMR spectra of 2'-Hydroxy-3-phenylpropiophenone and 2'-

Hydroxychalcone arise from the reduction of the α,β-unsaturated double bond in the chalcone

to a single bond in the propiophenone.

¹H NMR: The most significant difference is the absence of the characteristic trans-vinylic

protons (H-α and H-β) in the spectrum of 2'-Hydroxy-3-phenylpropiophenone. These

appear as doublets with a large coupling constant (J ≈ 15.7 Hz) in the downfield region of the

2'-Hydroxychalcone spectrum. Instead, 2'-Hydroxy-3-phenylpropiophenone exhibits two

triplets corresponding to the two methylene groups (-CH₂-CH₂-) in the aliphatic region (~3.0-

3.3 ppm). The signals for the aromatic protons and the chelated hydroxyl proton remain in

similar regions for both compounds, with minor shifts expected due to the change in

conjugation.

¹³C NMR: In the ¹³C NMR spectrum, the absence of the α,β-unsaturated system in 2'-
Hydroxy-3-phenylpropiophenone leads to the disappearance of the signals for the vinylic

carbons (C-α and C-β). These are replaced by two new signals in the aliphatic region

corresponding to the two methylene carbons. Furthermore, the carbonyl carbon (C=O) in 2'-
Hydroxy-3-phenylpropiophenone is expected to be shifted upfield to around 206.0 ppm

compared to the more deshielded carbonyl carbon in the conjugated system of 2'-

Hydroxychalcone (~194.0 ppm).

Visualizing Molecular Structure and NMR
Correlations
The following diagrams, generated using the DOT language, illustrate the chemical structures

and key through-bond correlations that are fundamental to interpreting the NMR spectra.
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Caption: Chemical structures of 2'-Hydroxy-3-phenylpropiophenone and 2'-

Hydroxychalcone.

Caption: Expected ¹H-¹H COSY correlations for 2'-Hydroxy-3-phenylpropiophenone.

Key ¹H-¹³C HMBC Correlations in 2'-Hydroxy-3-phenylpropiophenone
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Caption: Expected key long-range ¹H-¹³C HMBC correlations for 2'-Hydroxy-3-
phenylpropiophenone.

To cite this document: BenchChem. [Comparative NMR Spectral Analysis: 2'-Hydroxy-3-
phenylpropiophenone vs. 2'-Hydroxychalcone]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b021841#1h-nmr-and-13c-nmr-spectral-analysis-
of-2-hydroxy-3-phenylpropiophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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